molecular formula C10H20N2O B1408322 4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one CAS No. 1893553-08-6

4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one

Cat. No. B1408322
CAS RN: 1893553-08-6
M. Wt: 184.28 g/mol
InChI Key: QMCNFAPKXCMJGW-UHFFFAOYSA-N
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Description

“4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one” is a diazepanone derivative. Diazepanones are a class of compounds that contain a seven-membered diazepane ring with a ketone functional group. The “2,2-Dimethylpropyl” substituent is a branched alkyl group .


Synthesis Analysis

The synthesis of diazepanone derivatives often involves cyclization reactions, but the specific synthesis route for this compound is not clear from the available information .


Molecular Structure Analysis

The molecular structure of this compound would include a seven-membered diazepane ring with a ketone functional group at the 5-position and a “2,2-Dimethylpropyl” substituent at the 4-position .


Chemical Reactions Analysis

As a diazepanone, this compound could potentially undergo reactions typical of ketones, such as nucleophilic addition. The “2,2-Dimethylpropyl” substituent might also influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structures : 1,4-Diazepine derivatives, including 4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one, have been synthesized and their crystal structures determined by X-ray crystallographic methods. These compounds exhibit various conformations like chair and boat, contributing to their potential as drug molecules (Velusamy et al., 2015).

Therapeutic Applications

  • Dipeptidyl Peptidase IV Inhibitors for Diabetes : Optimization of 1,4-diazepan-2-one derivatives has led to the development of potent and selective inhibitors for DPP-4, which are significant in the treatment of type 2 diabetes (Liang et al., 2007).

Methodological Advances

  • Microwave-Assisted Synthesis : A microwave-assisted synthesis method has been developed for 1,4-diazepan-5-ones, demonstrating an efficient approach to access various 1,4-diazepane derivatives (Wlodarczyk et al., 2007).
  • Conversion Using Microwave Irradiation : Rapid conversion of 2,6-diarylpiperidin-4-ones into 2,7-diaryl-[1,4]-diazepan-5-ones has been developed using microwave irradiation, indicating a methodological advancement in the synthesis of such compounds (Gopalakrishnan et al., 2007).

Chemical and Physical Properties

  • NMR Spectroscopic and Theoretical Studies : The isomerism of dimethyl benzodiazepine derivatives has been investigated through NMR spectroscopy, providing insights into the chemical behavior and stability of such compounds (Michalik et al., 2022).
  • Diazepane Ring Formation : Studies on the reaction of aminoazirine with malonimides leading to 1,4-diazepine derivatives have been conducted, illustrating the processes involved in diazepane ring formation (Scholl et al., 1978).

Potential Pharmacological Uses

  • Antidepressant/Anxiolytic and Anti-Nociceptive Effects : Novel 2-substituted 1,4-Benzodiazepine-2-ones, related to 4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one, have shown promising antidepressant and anti-nociceptive effects in initial experiments, indicating potential pharmacological applications (Singh et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific data. As with any chemical, appropriate safety precautions should be taken when handling it to minimize potential risks .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

4-(2,2-dimethylpropyl)-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)8-12-7-6-11-5-4-9(12)13/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCNFAPKXCMJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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